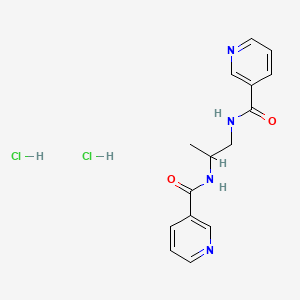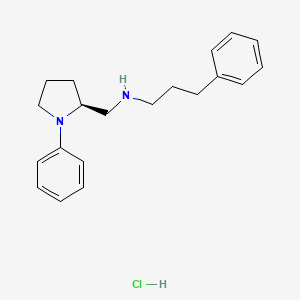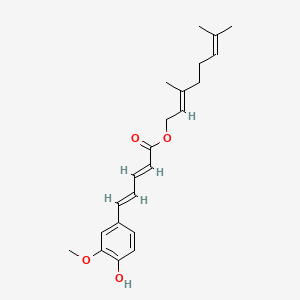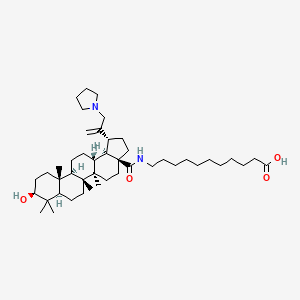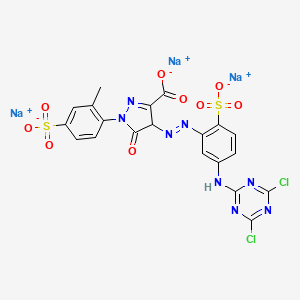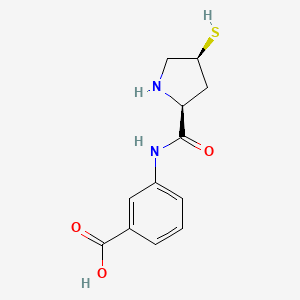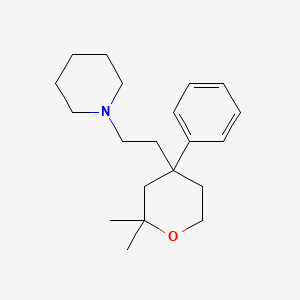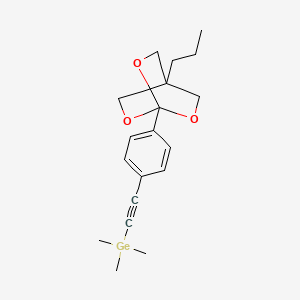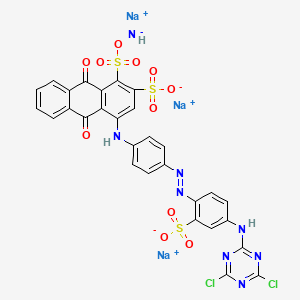
Trisodium 1-amino-4-((4-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)phenyl)amino-9,10-dihydro-9,10-dioxoanthracenedisulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trisodium 1-amino-4-((4-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)phenyl)amino-9,10-dihydro-9,10-dioxoanthracenedisulphonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium 1-amino-4-((4-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)phenyl)amino-9,10-dihydro-9,10-dioxoanthracenedisulphonate involves multiple steps:
Diazotization: The process begins with the diazotization of an aromatic amine.
Coupling Reaction: The diazonium salt formed is then coupled with another aromatic compound containing a sulfonate group.
Triazine Ring Formation: The resulting compound undergoes further reactions to introduce the triazine ring, which is crucial for the compound’s stability and color properties.
Industrial Production Methods
Industrial production typically involves large-scale batch processes where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for temperature, pH, and reactant concentration monitoring is common to maintain consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can break down the azo bond, resulting in the formation of amines.
Substitution: The triazine ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite are used.
Substitution: Various nucleophiles can be used to introduce new functional groups into the triazine ring.
Major Products
Oxidation: Oxidized derivatives with altered color properties.
Reduction: Amines and other breakdown products.
Substitution: Compounds with modified functional groups enhancing specific properties.
Scientific Research Applications
Trisodium 1-amino-4-((4-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)phenyl)amino-9,10-dihydro-9,10-dioxoanthracenedisulphonate is widely used in scientific research:
Chemistry: As a dye for studying reaction mechanisms and kinetics.
Biology: Used in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic applications due to its interaction with biological molecules.
Industry: Employed in textile dyeing, ink production, and as a colorant in various products.
Mechanism of Action
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, giving it its characteristic color. The triazine ring and azo bond play crucial roles in its stability and interaction with other molecules. In biological systems, it can bind to proteins and nucleic acids, affecting their function and structure.
Comparison with Similar Compounds
Similar Compounds
- Disodium 1-amino-4-((4-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)phenyl)amino-9,10-dihydro-9,10-dioxoanthracenedisulphonate
- Trisodium 1-amino-4-((4-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)phenyl)amino-9,10-dihydro-9,10-dioxoanthracenedisulphonate
Uniqueness
The presence of the triazine ring and multiple sulfonate groups makes this compound unique in terms of its stability, solubility, and color properties. These features distinguish it from other similar compounds and make it highly valuable in various applications.
Properties
CAS No. |
73398-44-4 |
|---|---|
Molecular Formula |
C29H15Cl2N8Na3O11S3 |
Molecular Weight |
887.6 g/mol |
IUPAC Name |
trisodium;1-azanidyloxysulfonyl-4-[4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]diazenyl]anilino]-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C29H17Cl2N8O11S3.3Na/c30-27-35-28(31)37-29(36-27)34-15-9-10-18(20(11-15)51(42,43)44)39-38-14-7-5-13(6-8-14)33-19-12-21(52(45,46)47)26(53(48,49)50-32)23-22(19)24(40)16-3-1-2-4-17(16)25(23)41;;;/h1-12,32-33H,(H,42,43,44)(H,45,46,47)(H,34,35,36,37);;;/q-1;3*+1/p-2 |
InChI Key |
VXCBQGIYINONBT-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC=C(C=C4)N=NC5=C(C=C(C=C5)NC6=NC(=NC(=N6)Cl)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)O[NH-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



